N-Fmoc-N-(2,2,2-trifluoroethyl)glycine (CAS: 1486953-68-7) is a highly specialized, pre-protected fluorinated peptoid building block utilized in solid-phase peptide synthesis (SPPS) . By incorporating a 2,2,2-trifluoroethyl moiety directly onto the backbone nitrogen, this monomer imparts extreme proteolytic resistance, enhanced lipophilicity, and distinct conformational constraints to the resulting peptidomimetic architectures [1]. Commercially, it serves as a critical precursor for developing advanced therapeutics, self-assembling nanomaterials, and fluorinated histone deacetylase (HDAC) inhibitors, providing a direct synthetic route that bypasses the kinetic limitations of traditional submonomer peptoid assembly [2].
Substituting this compound with non-fluorinated analogs (like Fmoc-N-ethylglycine) or attempting on-resin submonomer synthesis fundamentally compromises both manufacturability and material performance [1]. In standard submonomer peptoid synthesis, the displacement of resin-bound bromoacetyl groups by 2,2,2-trifluoroethylamine is severely hindered by the strong electron-withdrawing nature of the trifluoromethyl group, leading to truncated sequences and poor yields [2]. Procuring the pre-formed Fmoc-protected monomer circumvents this nucleophilic bottleneck, enabling standard high-efficiency amide coupling. Furthermore, substituting with non-fluorinated N-ethylglycine eliminates the specific C-F dipole interactions that dictate the cis/trans amide equilibrium, destroying the target's specific secondary structure and reducing its metabolic half-life [3].
The traditional submonomer method for peptoid synthesis relies on the nucleophilic displacement of a halide by a primary amine [1]. However, 2,2,2-trifluoroethylamine exhibits a drastically reduced nucleophilicity compared to standard aliphatic amines, rendering on-resin displacement highly inefficient and prone to deletion sequences [2]. Utilizing pre-formed N-Fmoc-N-(2,2,2-trifluoroethyl)glycine with standard coupling reagents achieves near-quantitative coupling efficiency, making the procurement of this specific monomer essential for synthesizing high-purity fluorinated peptoids .
| Evidence Dimension | Resin-bound coupling/incorporation efficiency |
| Target Compound Data | >95% yield per cycle (using pre-formed Fmoc monomer via standard amide coupling) |
| Comparator Or Baseline | Low yield with complex deletion sequences (using submonomer bromoacylation + 2,2,2-trifluoroethylamine displacement) |
| Quantified Difference | Massive increase in incorporation efficiency and elimination of sequence truncations |
| Conditions | Standard SPPS conditions (ambient temperature, typical coupling times) |
Procuring the pre-formed Fmoc monomer is strictly required to achieve viable yields and purities in the synthesis of trifluoroethyl-containing peptoids, as the submonomer route is kinetically unfeasible.
The incorporation of the N-(2,2,2-trifluoroethyl) group fundamentally alters the conformational landscape of the peptoid backbone compared to its non-fluorinated counterpart, N-ethylglycine [1]. The strongly electron-withdrawing CF3 moiety polarizes the adjacent carbon and interacts with the backbone carbonyl, shifting the cis/trans amide bond equilibrium [2]. Studies on fluorinated peptoid models demonstrate that the trifluoroethyl side chain significantly enriches the cis-amide population due to dipolar interactions, compared to the predominantly trans-preference of standard N-alkylated glycines [2].
| Evidence Dimension | Amide bond cis-isomer population |
| Target Compound Data | Significantly enriched cis-amide fraction stabilized by dipolar interactions |
| Comparator Or Baseline | N-ethylglycine (predominantly trans-amide preference in unstructured states) |
| Quantified Difference | Major shift in cis/trans equilibrium driven by C-F...C=O interactions |
| Conditions | Solution-state NMR conformational analysis of peptoid oligomers |
Buyers engineering specific 3D architectures (like foldamers or targeted inhibitors) must use this exact fluorinated monomer to achieve the required backbone geometry.
While all peptoids exhibit inherent resistance to proteases due to their N-alkylated backbones, the addition of the trifluoroethyl group provides a synergistic enhancement in lipophilicity (logD) and target selectivity [1]. For example, in the development of HDAC inhibitors, the incorporation of fluorinated peptoid linkers significantly alters the binding mode and selectivity profile compared to non-fluorinated baselines [1]. The high hydrophobicity of the CF3 group also increases the overall membrane permeability of the resulting sequence, which is a critical design parameter for intracellularly targeted therapeutics [2].
| Evidence Dimension | Lipophilicity and target selectivity (e.g., HDAC6 preference) |
| Target Compound Data | Enhanced logD and distinct binding modes driven by the fluorinated linker |
| Comparator Or Baseline | Standard non-fluorinated peptoid linkers (lower selectivity and lipophilicity) |
| Quantified Difference | Measurable increase in partition coefficient and altered target selectivity profiles |
| Conditions | In vitro enzyme inhibition assays and structure-activity relationship (SAR) studies |
This compound is a necessary selection for drug discovery programs requiring enhanced cellular uptake and distinct selectivity profiles for intracellular targets.
Where researchers require high-purity sequence-defined peptoids containing trifluoroethyl side chains, and must bypass the low-yielding submonomer displacement step to ensure scalable manufacturability [1].
Where specific C-F dipole interactions are utilized to enforce cis-amide bonds and stabilize targeted secondary structures that non-fluorinated analogs cannot adopt [2].
Where the enhanced lipophilicity and distinct binding modes imparted by the trifluoroethyl group are necessary to achieve cellular permeability and target selectivity [3].